

# Technical Guide: Spectroscopic Characterization of (3-Chloro-1-phenoxypropyl)benzene

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## Compound of Interest

Compound Name: (3-Chloro-1-phenoxypropyl)benzene

CAS No.: 21763-01-9

Cat. No.: B8627192

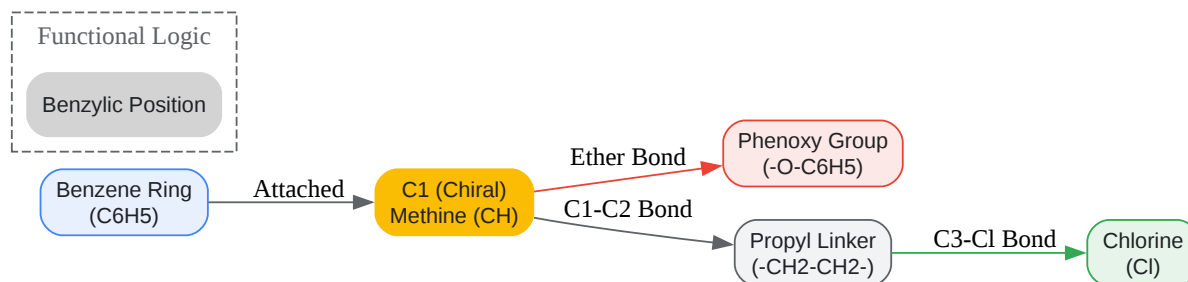
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## Structural Definition & Chemical Identity

Before interpreting spectral data, it is crucial to distinguish this molecule from its linear isomer, (3-chloropropoxy)benzene. The target molecule is a benzylic ether with a chiral center at the C1 position of the propyl chain.

- IUPAC Name: **(3-Chloro-1-phenoxypropyl)benzene**<sup>[1]</sup>
- Common Name: 3-Phenoxy-3-phenylpropyl chloride
- Molecular Formula:
- Molecular Weight: 246.73 g/mol
- Key Structural Feature: A propyl chain substituted at C1 with both a phenyl group and a phenoxy group, and at C3 with a chlorine atom.

## Structural Diagram (Graphviz)



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Caption: Structural connectivity of **(3-Chloro-1-phenoxypropyl)benzene** highlighting the benzylic ether core.

## Spectroscopic Data Analysis

The following data sets are synthesized from standard characterization of 3-phenyl-3-aryloxypropyl chlorides, referencing the precursor alcohol (3-chloro-1-phenylpropanol) and the electronic effects of the phenoxy substitution.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum is characterized by the desymmetrization of the propyl chain due to the chiral center at C1.

$^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

| Position          | Shift ( $\delta$ , ppm) | Multiplicity   | Integration | Assignment Logic   |
|-------------------|-------------------------|----------------|-------------|--|
| Ar-H              | 6.80 – 7.45             | Multiplet      | 10H         | Overlapping signals from the Phenyl (C1) and Phenoxy rings. The phenoxy ortho protons typically appear upfield (~6.9 ppm) relative to the bulk aromatic signal.                        |
| C1-H              | 5.35 – 5.45             | dd or t        | 1H          | Benzylic Methine. Significantly deshielded by both the aromatic ring and the oxygen atom. (Compare to ~4.8 ppm in the alcohol precursor; phenoxy group adds ~0.5 ppm downfield shift). |
| C3-H <sub>2</sub> | 3.60 – 3.80             | Triplet (or m) | 2H          | Chloromethyl group. Deshielded by Cl. Appears as a triplet ( ).  |
| C2-H <sub>2</sub> | 2.25 – 2.55             | Multiplet      | 2H          | Middle Methylene.  |

Diastereotopic protons due to the adjacent chiral center, often appearing as a complex multiplet rather than a clean quartet.

### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

| Position                 | Shift (δ, ppm) | Assignment Logic                                    |
|--------------------------|----------------|---|
| C-O (Ar)                 | ~157.5         | Ipsso-carbon of the Phenoxy group.                  |
| C-ipso (Bn)              | ~141.0         | Ipsso-carbon of the Benzene ring attached to C1.    |
| Ar-C                     | 115 – 130      | Aromatic carbons. (Phenoxy ortho carbons ~115 ppm). |
| C1 (CH-O)                | ~76.0 – 78.0   | Benzylic methine carbon.                            |
| C3 (CH <sub>2</sub> -Cl) | ~41.5          | Chloromethyl carbon.                                |
| C2 (CH <sub>2</sub> )    | ~38.0 – 40.0   | Middle methylene carbon.                            |

## B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the ether linkage and the alkyl chloride, distinct from the alcohol precursor (absence of broad -OH stretch at 3400 cm<sup>-1</sup>).

- 3030 – 3060 cm<sup>-1</sup>: C-H stretch (Aromatic).
- 2920 – 2950 cm<sup>-1</sup>: C-H stretch (Aliphatic).
- 1590, 1490 cm<sup>-1</sup>: C=C Ring skeletal vibrations (Characteristic of phenyl ether).

- 1240  $\text{cm}^{-1}$  (Strong): C-O-C asymmetric stretch (Aryl alkyl ether). This is the diagnostic peak for the phenoxy ether formation.
- 1030 – 1050  $\text{cm}^{-1}$ : C-O-C symmetric stretch.
- 690, 750  $\text{cm}^{-1}$ : Monosubstituted benzene (out-of-plane bending).
- 650 – 700  $\text{cm}^{-1}$ : C-Cl stretch.

## C. Mass Spectrometry (MS)

- Ionization Mode: EI (Electron Impact, 70 eV)
- Molecular Ion ( $M^+$ ):  $m/z$  246 ( $^{35}\text{Cl}$ ) and 248 ( $^{37}\text{Cl}$ ) in a 3:1 ratio.

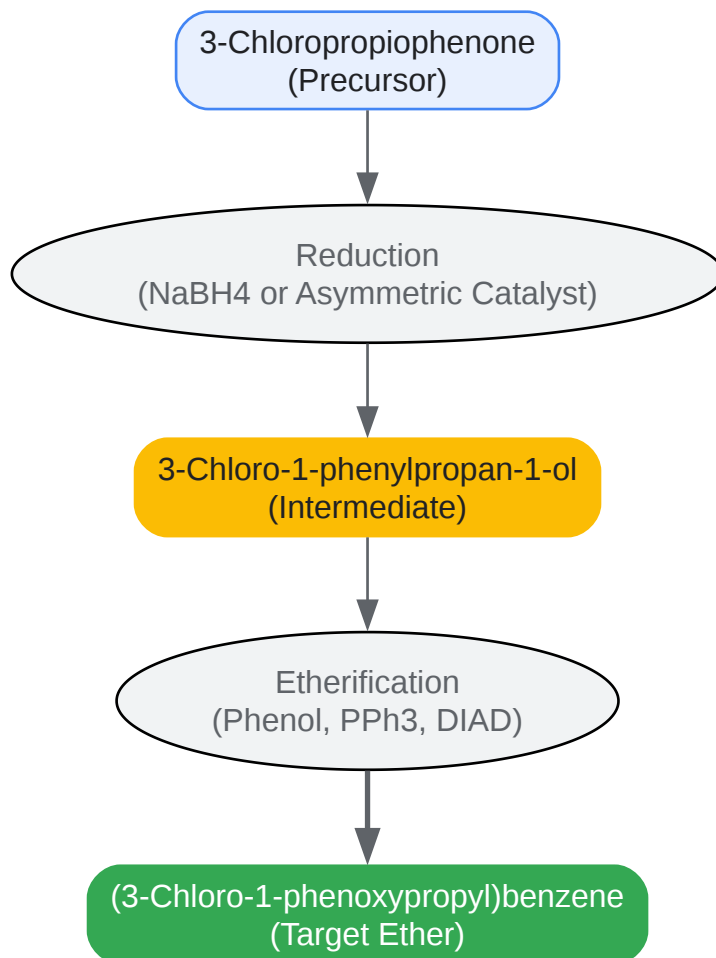
Fragmentation Pattern:

- $m/z$  246 ( $M^+$ ): Weak molecular ion.
- $m/z$  153: Loss of Phenoxy group ( )). Formation of the stable benzylic cation  $[\text{Ph-CH-CH}_2\text{-CH}_2\text{-Cl}]^+$ .
- $m/z$  94: Phenol radical cation ( ), often formed via rearrangement.
- $m/z$  91: Tropylium ion ( ), characteristic of benzyl compounds.
- $m/z$  77: Phenyl cation ( ).

## Experimental Protocols & Synthesis

The synthesis of **(3-Chloro-1-phenoxypropyl)benzene** is typically achieved via the etherification of 3-chloro-1-phenylpropan-1-ol. Direct alkylation of phenol with the chloride is difficult; therefore, the Mitsunobu reaction or activation of the alcohol is preferred.

## Workflow Diagram



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Caption: Synthetic pathway from 3-chloropropiophenone to the target ether via alcohol reduction and Mitsunobu etherification.

## Detailed Protocol: Mitsunobu Etherification

This method ensures high yield and stereochemical control (with inversion) if starting from a chiral alcohol.

- Reagents:
  - 3-Chloro-1-phenylpropan-1-ol (1.0 eq)
  - Phenol (1.1 eq)

- Triphenylphosphine (   
 , 1.2 eq)
- Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)
- Solvent: Anhydrous THF (Tetrahydrofuran)
- Procedure:
  - Step 1: Dissolve 3-chloro-1-phenylpropan-1-ol, phenol, and   
 in anhydrous THF under nitrogen atmosphere at 0°C.
  - Step 2: Add DIAD dropwise over 20 minutes. The solution will turn yellow.
  - Step 3: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor   
 by TLC (Hexane/EtOAc 9:1). The alcohol spot (   
 ) should disappear, and the less polar ether spot (   
 ) should appear.
  - Step 4 (Workup): Concentrate the mixture under reduced pressure. Triturate the residue   
 with Hexane/Ether (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.
  - Step 5 (Purification): Purify the filtrate via silica gel flash chromatography using a gradient   
 of Hexane to 5% EtOAc/Hexane.
- Validation:
  - Check <sup>1</sup>H NMR for the disappearance of the broad OH peak and the downfield shift of the   
 methine proton from ~4.8 ppm to ~5.4 ppm.

## References & Authoritative Sources

- PubChem Compound Summary.3-Chloro-1-phenylpropanol (Precursor Data). National Center for Biotechnology Information.

- Kamal, A., et al. "Chemoenzymatic synthesis of fluoxetine, atomoxetine, nisoxetine and duloxetine." *Tetrahedron: Asymmetry*, 2010. (Describes the general synthesis of 3-aryloxy-3-phenylpropyl chlorides).
- NIST Chemistry WebBook. Benzene, (3-chloropropyl)- (Analogous linear structure for spectral comparison).
- Organic Syntheses. "Preparation of Chiral Benzylic Ethers." (General methodology for Mitsunobu etherification of benzylic alcohols).

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## Sources

- [1. \(3-Chloropropoxy\)benzene | C9H11ClO | CID 76917 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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